molecular formula C17H17N3O3S B2910422 2-(1-((2-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole CAS No. 1351608-53-1

2-(1-((2-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole

Cat. No.: B2910422
CAS No.: 1351608-53-1
M. Wt: 343.4
InChI Key: AQGRDPKVZUCVRZ-UHFFFAOYSA-N
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Description

2-(1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole is a synthetic hybrid compound designed for advanced pharmaceutical and biochemical research. Its structure incorporates a 1H-benzo[d]imidazole scaffold, a privileged pharmacophore in medicinal chemistry known for its ability to interact with various biological targets. This scaffold is found in compounds with documented antibacterial , antifungal , and anticancer activities . The molecule is further functionalized with an azetidine ring, a strained four-membered saturated heterocycle that can enhance potency and improve metabolic stability, serving as a versatile building block for novel bioactive molecules . The presence of a 2-methoxyphenylsulfonyl group adds another dimension of diversity, potentially influencing the compound's electronic properties and binding affinity. This unique architecture makes it a valuable chemical tool for researchers investigating new therapeutic agents, particularly in the fields of infectious diseases and oncology. Potential mechanisms of action, based on related structures, include the inhibition of key bacterial enzymes such as (p)ppGpp synthetase/hydrolase (which is linked to bacterial persistence and antibiotic resistance) or FtsZ protein (a key player in bacterial cell division) . In cancer research, analogous benzimidazole derivatives have been identified as ligands that can bind to the DNA minor groove and inhibit human topoisomerase I, leading to cell cycle arrest . This compound is provided For Research Use Only and is intended for use by qualified scientists in laboratory investigations.

Properties

IUPAC Name

2-[1-(2-methoxyphenyl)sulfonylazetidin-3-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-23-15-8-4-5-9-16(15)24(21,22)20-10-12(11-20)17-18-13-6-2-3-7-14(13)19-17/h2-9,12H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGRDPKVZUCVRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CC(C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-((2-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole (CAS Number: 1351608-53-1) is a novel organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines an azetidine ring with a benzo[d]imidazole moiety and a methoxyphenyl sulfonamide group, suggesting diverse pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C17_{17}H17_{17}N3_{3}O3_{3}S
  • Molecular Weight : 343.4 g/mol

The presence of the azetidine ring is significant as it is often associated with various biological activities, including antimicrobial and anticancer effects. The sulfonamide group may enhance the compound's interaction with biological targets, potentially influencing its therapeutic efficacy.

Biological Activity Overview

Research indicates that compounds containing azetidine and sulfonamide structures exhibit a range of biological activities, including:

  • Antibacterial : The sulfonamide group is known for its antibacterial properties, particularly against Gram-positive bacteria.
  • Anticancer : Azetidine derivatives have been reported to possess anticancer activity, possibly through mechanisms involving apoptosis induction and cell cycle arrest.
  • Neurological Effects : Similar compounds have shown potential as GABA-A receptor modulators, which may provide therapeutic avenues for neurological disorders.

Anticancer Activity

A study highlighted the anticancer potential of azetidine derivatives, showing that they can inhibit tumor growth in various cancer cell lines. For example, compounds similar to this compound demonstrated cytotoxic effects against breast cancer cells (MCF-7), with IC50_{50} values indicating significant growth inhibition.

Antibacterial Effects

Research on related sulfonamide compounds has demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves competitive inhibition of bacterial dihydropteroate synthase, crucial for folate synthesis.

Neurological Modulation

The compound's structural features suggest it could act as a positive allosteric modulator at GABA-A receptors. This activity was investigated in a series of benzo[d]imidazole derivatives, where lead molecules exhibited enhanced binding affinity and selectivity towards specific receptor subtypes, potentially offering new treatments for anxiety and epilepsy.

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
Azetidine DerivativesContains azetidine ringAnticancer, antibacterial
Sulfonamide AntibioticsSulfonamide functional groupAntibacterial
Imidazole-containing CompoundsImidazole ringAntifungal, anticancer

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : Targeting specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Interacting with GABA-A receptors to enhance inhibitory neurotransmission.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The table below compares the target compound with structurally related benzo[d]imidazole derivatives:

Compound Name (or Identifier) Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Properties Reference
Target Compound 2-Methoxyphenylsulfonylazetidin-3-yl ~403.45* Not reported High solubility due to sulfonyl group -
2-(Thiophen-2-yl)-1H-benzo[d]imidazole (3au) Thiophen-2-yl ~214.28 308–309 High thermal stability
Rabeprazole sulfone 3-Methoxypropoxy-pyridinylmethylsulfonyl 375.44 Not reported Proton pump inhibitor
1-(sec-Butoxymethyl)-1H-benzo[d]imidazole (3h) sec-Butoxymethyl ~218.29 Not reported Cholinesterase inhibition (IC50 1.573 mM)
2-(4-Methoxynaphthalen-1-yl)-1H-benzo[d]imidazole (I) 4-Methoxynaphthalen-1-yl 274.32 Not reported Anticorrosion activity

*Calculated based on molecular formula C18H17N3O3S .

Key Observations:
  • Azetidine vs.
  • Sulfonyl Group Impact: The 2-methoxyphenylsulfonyl moiety enhances polarity and solubility relative to non-sulfonylated analogs (e.g., thiophene-substituted 3au ).
  • Thermal Stability : High melting points (>300°C) in thiophene- or bromo-substituted derivatives (e.g., 3au, 3ar ) suggest strong intermolecular interactions, whereas the target compound’s melting point remains uncharacterized.
Anticancer Potential:
  • Sulfonamide-Linked Derivatives: Compounds like 12a–n () with sulfonamide-pyrimidine-benzoimidazole structures show BRAF kinase inhibition, a key target in melanoma. The target compound’s sulfonylazetidine group may similarly modulate kinase binding but requires empirical validation .
  • Heterocyclic Substitutions : Thiophene- or furan-substituted benzoimidazoles (e.g., L3 in ) exhibit anti-SARS-CoV-2 activity via in silico docking, highlighting the role of electron-rich substituents in viral protease binding .
Enzymatic Inhibition:
  • Cholinesterase Inhibition : Alkoxymethyl-substituted derivatives (e.g., 3f, IC50 1.533 mM) outperform reference drug donepezil, suggesting that bulky substituents enhance acetylcholinesterase binding . The target’s sulfonylazetidine may offer similar advantages but with distinct pharmacokinetics.

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